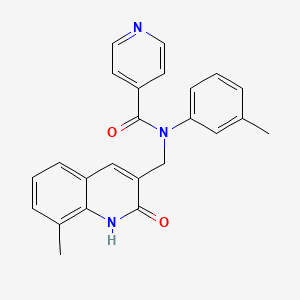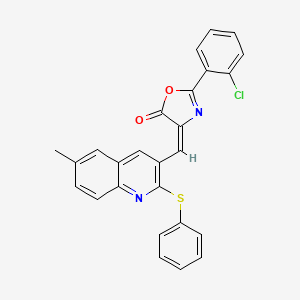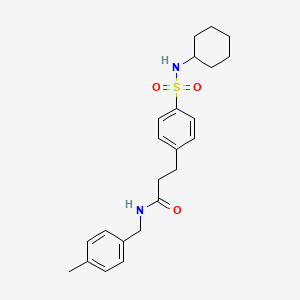
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, also known as CSPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of neuroscience. CSPB is a synthetic compound that belongs to the family of sulfonamide derivatives and has been shown to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. This compound has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification responses in cells, and to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. It has also been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is its ability to selectively target specific signaling pathways involved in various diseases, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility and bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, including the development of more effective and efficient synthesis methods, the investigation of its potential applications in other fields such as cancer research, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide involves the reaction of N-cyclohexylsulfamide with 4-bromoacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent acylation with 4-methylbenzoyl chloride. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18-7-9-20(10-8-18)17-24-23(26)16-13-19-11-14-22(15-12-19)29(27,28)25-21-5-3-2-4-6-21/h7-12,14-15,21,25H,2-6,13,16-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOOKOYUJJMGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)

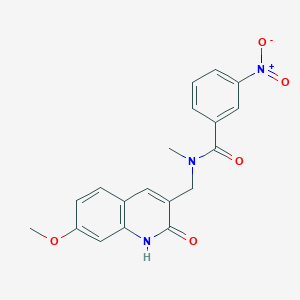
![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
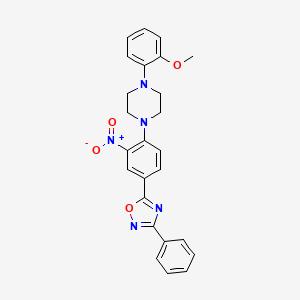

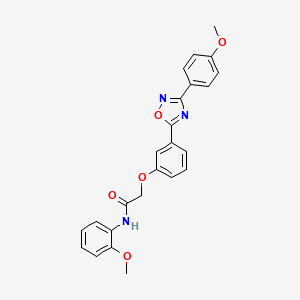
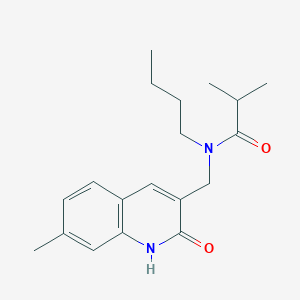
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)

